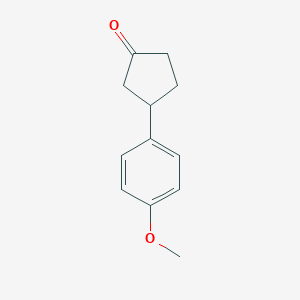

3-(4-Methoxyphenyl)cyclopentanone

Overview

Description

“3-(4-Methoxyphenyl)cyclopentanone” is a chemical compound with the molecular formula C12H14O2 . It is a derivative of cyclopentanone, which is a cyclic ketone .

Synthesis Analysis

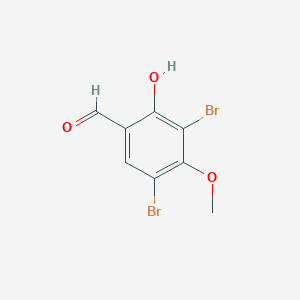

The synthesis of compounds similar to “3-(4-Methoxyphenyl)cyclopentanone” has been reported in the literature . For instance, Knoevenagel-condensations are used to access carboxylic acids from a malonic acid and an appropriate aldehyde .Molecular Structure Analysis

The molecular structure of “3-(4-Methoxyphenyl)cyclopentanone” consists of a cyclopentanone ring with a 4-methoxyphenyl group attached . The molecular weight of the compound is 190.24 g/mol .Physical And Chemical Properties Analysis

“3-(4-Methoxyphenyl)cyclopentanone” is a liquid at room temperature . It has a molecular weight of 190.24 g/mol, and its InChI code is 1S/C12H14O2/c1-14-12-6-3-9(4-7-12)10-2-5-11(13)8-10/h3-4,6-7,10H,2,5,8H2,1H3 .Scientific Research Applications

Synthesis of 3,4-Disubstituted Cyclopentanones

“3-(4-Methoxyphenyl)cyclopentanone” is used in the synthesis of 3,4-disubstituted cyclopentanones . This process is initiated by NHC-catalyzed enantioselective synthesis from enals . The product, “(3R,4R)-3-(4-methoxyphenyl)-4-phenylcyclopentanone”, is obtained as an off-white solid in 83% ee as a single diastereomer .

Antioxidant Activity

Some derivatives of “3-(4-Methoxyphenyl)cyclopentanone” have been found to possess antioxidant activity . For instance, “N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide” and “3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide” have antioxidant activity that is approximately 1.4 times higher than that of ascorbic acid .

Anticancer Activity

Certain derivatives of “3-(4-Methoxyphenyl)cyclopentanone” have also shown anticancer activity . These compounds were tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines . The compound “1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone” was identified as the most active compound against the glioblastoma U-87 cell line .

Docking Studies

“3-(4-Methoxyphenyl)cyclopentanone” and its derivatives have been used in docking studies . The title compound showed similar interactions to 4-OHT and had more negative binding free energy when compared to the chalcone analogue and tamoxifen .

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that this compound is used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals or organoboron reagents in its mechanism of action.

Mode of Action

It’s known to be involved in suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets to facilitate bond formation.

Biochemical Pathways

Given its role in suzuki–miyaura coupling , it’s likely that it’s involved in pathways related to carbon-carbon bond formation.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which may influence its absorption and distribution.

Result of Action

Given its role in suzuki–miyaura coupling , it’s likely that the compound facilitates the formation of carbon-carbon bonds, which could have various downstream effects depending on the specific context.

Action Environment

It’s known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.

properties

IUPAC Name |

3-(4-methoxyphenyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-12-6-3-9(4-7-12)10-2-5-11(13)8-10/h3-4,6-7,10H,2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVGGHJBRCDSGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555743 | |

| Record name | 3-(4-Methoxyphenyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)cyclopentanone | |

CAS RN |

116526-34-2 | |

| Record name | 3-(4-Methoxyphenyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)

![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)